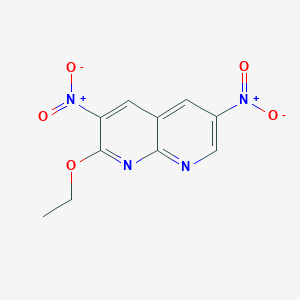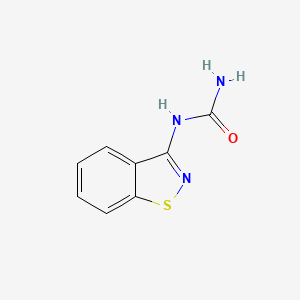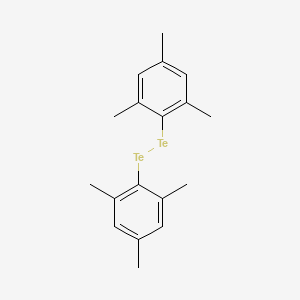
Ditelluride, bis(2,4,6-trimethylphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditelluride, bis(2,4,6-trimethylphenyl) is an organotellurium compound characterized by the presence of two tellurium atoms bonded to two 2,4,6-trimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ditelluride, bis(2,4,6-trimethylphenyl) typically involves the reaction of 2,4,6-trimethylphenyl lithium with tellurium tetrachloride, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods: While specific industrial production methods for ditelluride, bis(2,4,6-trimethylphenyl) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Ditelluride, bis(2,4,6-trimethylphenyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Tellurium-containing anions and elemental tellurium.
Substitution: Various substituted phenyl tellurides.
Wissenschaftliche Forschungsanwendungen
Ditelluride, bis(2,4,6-trimethylphenyl) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as semiconductors and catalysts.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry, although its toxicity must be carefully considered.
Wirkmechanismus
The mechanism of action of ditelluride, bis(2,4,6-trimethylphenyl) involves its ability to undergo redox reactions, which can influence various chemical processes. The tellurium atoms in the compound can interact with other molecules, facilitating electron transfer and catalyzing reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Diphenyl ditelluride: Another organotellurium compound with similar chemical properties.
Dibutyl ditelluride: A related compound with different alkyl groups attached to the tellurium atoms.
Comparison: Ditelluride, bis(2,4,6-trimethylphenyl) is unique due to the presence of the 2,4,6-trimethylphenyl groups, which can influence its reactivity and stability. Compared to diphenyl ditelluride, it may exhibit different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
92720-46-2 |
|---|---|
Molekularformel |
C18H22Te2 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C18H22Te2/c1-11-7-13(3)17(14(4)8-11)19-20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI-Schlüssel |
BYUIHQWDUZVOQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Te][Te]C2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


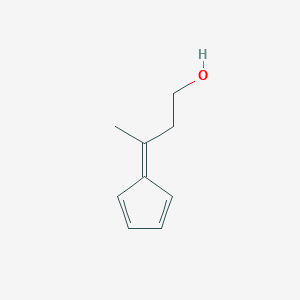
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
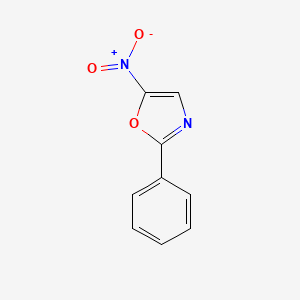


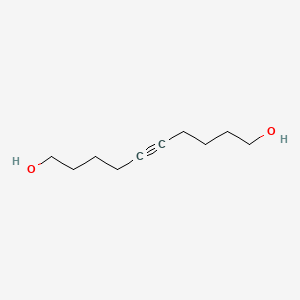
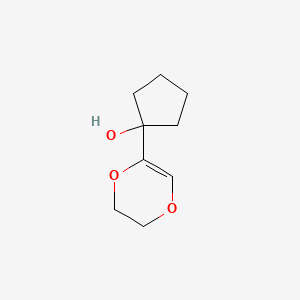
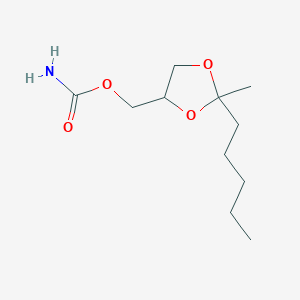
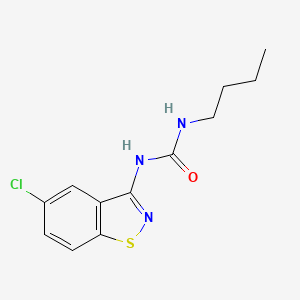
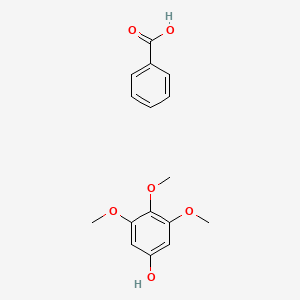

![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
